molecular formula C9H11NO2S B12358502 5-(Pyrrolidin-2-YL)thiophene-2-carboxylic acid

5-(Pyrrolidin-2-YL)thiophene-2-carboxylic acid

Cat. No.: B12358502
M. Wt: 197.26 g/mol
InChI Key: GTPRCVGAXQLEJZ-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-2-YL)thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a pyrrolidine group at the 2-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-2-YL)thiophene-2-carboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with a halogenated thiophene precursor.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a thiophene derivative with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-2-YL)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, organolithium compounds, and Grignard reagents are frequently employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives.

Scientific Research Applications

5-(Pyrrolidin-2-YL)thiophene-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-2-YL)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery with similar structural features.

    Thiophene-2-carboxylic acid: A related compound with a thiophene ring and a carboxylic acid group but lacking the pyrrolidine substitution.

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

Uniqueness

5-(Pyrrolidin-2-YL)thiophene-2-carboxylic acid is unique due to the combination of the pyrrolidine and thiophene rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

5-pyrrolidin-2-ylthiophene-2-carboxylic acid

InChI

InChI=1S/C9H11NO2S/c11-9(12)8-4-3-7(13-8)6-2-1-5-10-6/h3-4,6,10H,1-2,5H2,(H,11,12)

InChI Key

GTPRCVGAXQLEJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=C(S2)C(=O)O

Origin of Product

United States

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